Functional Dichotomy: 19,20-EDP Suppresses Whereas 14,15-EET Promotes In Vivo Tumor Growth
A direct functional dichotomy exists between the ω-3 epoxide (±)19(20)-EpDTE (referred to as 19,20-EDP) and the ω-6 epoxide 14,15-EET in a murine breast cancer model. While co-administration of 19,20-EDP (0.05 mg/kg/day) with a soluble epoxide hydrolase inhibitor (sEHi) significantly suppressed Met-1 breast tumor growth, the same regimen using an identical dose of 14,15-EET resulted in increased tumor growth. This demonstrates that the biological outcome is dictated by the epoxide's specific origin and structure, not just its general classification as an epoxy fatty acid [1].
| Evidence Dimension | In vivo tumor growth modulation |
|---|---|
| Target Compound Data | Significant tumor growth suppression |
| Comparator Or Baseline | 14,15-EET |
| Quantified Difference | Opposing biological effect; 14,15-EET increased tumor growth while 19,20-EDP suppressed it |
| Conditions | Met-1 mouse breast tumor model; 0.05 mg/kg/day compound + 1 mg/kg/day sEHi t-AUCB; 12-day treatment |
Why This Matters
This directly contradicts the assumption that all epoxy fatty acids are functionally similar, making the specific selection of (±)19(20)-EpDTE over ω-6 analogs critical for achieving anti-angiogenic or tumor-suppressive endpoints.
- [1] Zhang G, Panigrahy D, Mahakian LM, Yang J, Liu JY, Stephen Lee KS, et al. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis. Proc Natl Acad Sci U S A. 2013;110(16):6530-5. View Source
